5-Bromo-2,4-difluorobenzoic acid

Overview

Description

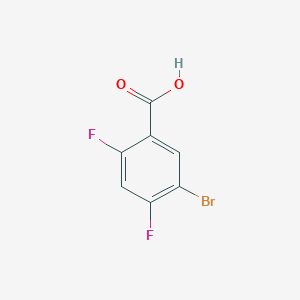

5-Bromo-2,4-difluorobenzoic acid (CAS: 28314-82-1) is a halogenated aromatic carboxylic acid with the molecular formula C₇H₃BrF₂O₂. It is a critical intermediate in agrochemical and pharmaceutical synthesis due to its reactive benzoic acid core and strategically positioned bromine and fluorine substituents.

The compound is typically synthesized via bromination of 2,4-difluorobenzonitrile using brominating agents like N-bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄). This method achieves yields of 83–99% purity under optimized conditions (e.g., 70–95% H₂SO₄, 0–30°C) . Key impurities include 3,5-dibromo-2,4-difluorobenzoic acid and unreacted 2,4-difluorobenzoic acid, which are minimized by controlling reaction stoichiometry and acid concentration .

Preparation Methods

Method 1: Synthesis from 2,4-Difluorobenzoic Acid

Bromination in Concentrated Sulfuric Acid

The reaction begins with dissolving 2,4-difluorobenzoic acid in concentrated sulfuric acid (98–99%) at 0–5°C. NBS is added incrementally to minimize di-brominated byproducts (e.g., 3,5-dibromo-2,4-difluorobenzoic acid) . The molar ratio of NBS to the starting material is maintained at 1–1.2:1, ensuring selective mono-bromination at the 5-position. After 8 hours, quenching with water precipitates a crude product containing ~90% target compound and ~10% impurities .

Esterification and Rectification

The crude product undergoes esterification with methanol, ethanol, butanol, or isopropanol at 50–80°C. Alcohol is added at 3–5 times the weight of the starting acid to drive the reaction . Refluxing for 5 hours converts the acid to its ester, which is then purified via reduced-pressure rectification. Fractions collected at 80°C yield >99% pure methyl 5-bromo-2,4-difluorobenzoate .

Hydrolysis and Acidification

The ester is hydrolyzed with sodium hydroxide (20% w/v) at 80–100°C for 10 hours, followed by acidification with hydrochloric acid to pH 2–3. Filtration and drying yield 5-bromo-2,4-difluorobenzoic acid with ≥99.5% purity and >80% overall yield .

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | 2,4-Difluorobenzoic acid |

| Brominating Agent | NBS (1.2 equiv) |

| Reaction Temperature | 0–5°C (bromination) |

| Esterification Solvent | Methanol (4:1 w/w) |

| Final Purity | ≥99.5% |

| Overall Yield | >80% |

Method 2: Synthesis from 2,4-Difluorobenzonitrile

Bromination and Sequential Hydrolysis

In this approach, 2,4-difluorobenzonitrile is brominated in 98–99% sulfuric acid using NBS, sodium bromate, or 1,3-dibromo-5,5-dimethylhydantoin . At 25°C, the reaction produces 5-bromo-2,4-difluorobenzonitrile within 12 hours. Subsequent heating to 118°C for 6 hours hydrolyzes the nitrile to the amide and finally to the carboxylic acid .

Impurity Profile and Purification

The final product contains 1.73% 2,4-difluorobenzoic acid and 4.57% 3,5-dibromo-2,4-difluorobenzoic acid , necessitating recrystallization or chromatographic purification . Cooling the reaction mixture to 25°C precipitates the acid, which is filtered and washed with cold sulfuric acid (70%) to remove residual impurities.

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | 2,4-Difluorobenzonitrile |

| Brominating Agent | NBS (1.05 equiv) |

| Reaction Temperature | 25°C (bromination) |

| Hydrolysis Temperature | 118°C (6 hours) |

| Final Purity | 93.39% |

| Overall Yield | 83.45% |

Comparative Analysis of Methods

Reaction Efficiency and Cost

-

Method 1 achieves higher purity (99.5% vs. 93.39%) but requires costlier starting materials and multi-step purification .

-

Method 2 uses cheaper nitrile precursors but incurs higher energy costs due to prolonged heating (18–30 hours total) .

Industrial Applicability

| Factor | Method 1 | Method 2 |

|---|---|---|

| Starting Material Cost | High | Low |

| Purity | ≥99.5% | 93.39% |

| Yield | >80% | 83.45% |

| Process Complexity | Moderate | High |

| Scalability | Suitable for large scale | Requires optimization |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-difluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Bromination: Brominating reagents such as N-bromosuccinimide (NBS) in the presence of sulfuric acid.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield various biaryl compounds .

Scientific Research Applications

5-Bromo-2,4-difluorobenzoic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-difluorobenzoic acid involves its ability to participate in various chemical reactions, primarily through its bromine and fluorine substituents. These substituents influence the compound’s reactivity and interaction with other molecules. In coupling reactions, for example, the bromine atom can undergo oxidative addition with palladium catalysts, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Bromine and Fluorine Substitution Patterns

4-Bromo-2,5-difluorobenzoic Acid (CAS: 28314-81-0)

- Structural Difference : Bromine at position 4 instead of 3.

- However, its synthesis requires distinct bromination pathways, leading to lower reported yields (~85%) compared to the 5-bromo isomer .

3-Bromo-2,6-difluorobenzoic Acid (CAS: 146328-85-0)

- Structural Difference : Bromine at position 3, fluorines at positions 2 and 4.

- Impact: Symmetric fluorine placement may increase crystallinity but reduce solubility in polar solvents. Limited industrial use due to challenging regioselective synthesis .

Halogen-Substituted Analogs

5-Bromo-2-Chlorobenzoic Acid (CAS: 7355-22-8)

- Structural Difference : Chlorine replaces fluorine at position 2.

- Impact : Chlorine’s lower electronegativity increases electron density at the aromatic ring, accelerating nucleophilic substitution but reducing metabolic stability. Purity in commercial batches is ~97%, lower than fluorinated analogs .

5-Chloro-2,4-difluorobenzoic Acid

- Structural Difference : Chlorine replaces bromine at position 5.

- Impact : Bromine’s superior leaving group ability makes 5-bromo derivatives more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). The chloro analog is often a regulatory starting material (RSM) but requires stricter impurity control (<0.05%) due to structural similarity .

Functional Group Variations

5-Bromo-2,4-dihydroxybenzoic Acid (CAS: 160348-98-1)

- Structural Difference : Hydroxyl groups replace fluorines.

- Impact: Increased acidity (pKa ~2.5 vs. ~4.2 for difluoro analog) and hydrogen bonding capacity. Used in isotachophoresis for selenoamino acid separation but lacks thermal stability (melting point 209–210°C vs. 147–149°C for 5-bromo-2,4-difluorobenzoic acid) .

5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic Acid (CAS: 1699741-92-8)

- Structural Difference : Trifluoromethyl group at position 4.

- Impact : Enhanced lipophilicity (logP ~3.1) improves membrane permeability in drug candidates. However, steric bulk complicates synthesis, requiring specialized catalysts for carboxylation .

Reaction Efficiency

- This compound : Achieves 93–99% purity using NBS in 70–95% H₂SO₄. Impurity levels (e.g., 3,5-dibromo derivative) are minimized to <5% .

- 5-Bromo-2-chlorobenzoic Acid : Requires harsher bromination conditions (e.g., Br₂/Fe), yielding ~90% purity with higher dibromo impurity (~7%) .

Cost and Scalability

- The 5-bromo-2,4-difluoro isomer’s one-pot synthesis from 2,4-difluorobenzonitrile reduces intermediate isolation steps, cutting production costs by ~30% compared to multi-step routes for dihydroxy or trifluoromethyl analogs .

Key Data Tables

Table 2: Physicochemical Properties

| Compound | Melting Point (°C) | logP | Solubility (mg/mL in MeOH) |

|---|---|---|---|

| This compound | 147–149 | 2.4 | 25 |

| 5-Bromo-2,4-dihydroxybenzoic acid | 209–210 | 1.8 | 25 |

| 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid | 120–124 | 3.1 | 15 |

Biological Activity

5-Bromo-2,4-difluorobenzoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents on a benzoic acid framework. Its molecular formula is , with a molecular weight of approximately 239.01 g/mol. The compound exhibits a melting point in the range of 160-165 °C and is soluble in organic solvents like DMSO and ethanol.

The biological activity of this compound can be attributed to several mechanisms:

- Dopaminergic Modulation : This compound acts as a modulator of dopamine neurotransmission, potentially influencing dopaminergic pathways involved in various neurological disorders .

- Enzyme Interaction : It has been shown to interact with specific enzymes, possibly acting as an inhibitor or activator, which could lead to altered metabolic pathways within cells .

1. Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties. It has been investigated for its potential therapeutic effects in treating central nervous system (CNS) disorders, including Alzheimer's disease. Its ability to stabilize dopamine levels may contribute to its protective effects against neurodegeneration .

2. Anticancer Properties

The compound has also been explored for its anticancer activities. Studies suggest that it can inhibit the proliferation of cancer cells through various biochemical pathways, including apoptosis induction and modulation of cell cycle progression .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Its half-life and metabolic stability indicate potential for effective therapeutic use. However, further studies are required to fully understand its pharmacodynamics and bioavailability in vivo .

Study on Neuroprotective Effects

A study conducted on animal models demonstrated that administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation associated with Alzheimer's disease. The compound was shown to enhance synaptic plasticity and reduce oxidative stress markers.

Anticancer Activity Assessment

In vitro assays revealed that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via caspase activation pathways .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Neuroprotective, Anticancer | Dopaminergic modulation, Enzyme interaction |

| 4-Bromo-2,5-difluorobenzoic acid | CNS disorder treatment | Dopamine stabilization |

| 5-Chloro-2,3-difluorobenzoic acid | Limited studies on anticancer activity | Unknown |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-bromo-2,4-difluorobenzoic acid with high yield and purity?

- Methodological Answer : The synthesis involves brominating 2,4-difluorobenzonitrile using brominating agents (e.g., N-bromosuccinimide, 1,3-dibromo-5,5-dimethylhydantoin, or sodium bromate) in concentrated aqueous sulfuric acid (70–99% w/w). Key parameters include:

- Temperature : Bromination at 0–30°C for 6–18 hours, followed by hydrolysis at 100–130°C for 3–9 hours .

- Molar Ratios : For N-bromosuccinimide (NBS), a 1:0.95–1.05 ratio to the nitrile substrate minimizes di-brominated byproducts .

- Yield and Purity : Yields up to 83–97% with purity >93% are achievable under optimized conditions .

Q. How does the choice of brominating agent influence the formation of di-brominated impurities?

- Data-Driven Analysis :

- N-Bromosuccinimide (NBS) : Produces 97.34% mono-brominated product with 0.58% di-brominated impurity.

- 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) : Yields 97.52% desired product with 0.3% di-brominated impurity.

- Sodium Bromate : Less effective, yielding 91.86% desired product with 2.61% di-brominated byproduct .

- Recommendation : NBS or DBDMH are preferred for high-purity synthesis, while sodium bromate requires additional purification steps.

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Characterization Workflow :

- 1H NMR : Peaks at δ 7.60 (t, J = 9.12 Hz), 8.12 (t, J = 7.88 Hz), and 13.59 (broad -COOH) confirm aromatic and carboxylic acid protons .

- Melting Point : 147–149°C, consistent with literature values .

- HPLC or LC-MS : Quantifies impurities like 2,4-difluorobenzoic acid (≤1.75%) and 3,5-dibromo-2,4-difluorobenzoic acid (≤4.57%) .

Advanced Research Questions

Q. How can researchers minimize di-brominated byproducts during synthesis?

- Strategies :

- Acid Concentration : Lower sulfuric acid concentrations (70–80% w/w) reduce di-bromination. For example, 80% H2SO4 yields 97.34% purity vs. 93.39% with 98.76% H2SO4 .

- Stoichiometry Control : Tight molar ratios (e.g., 1:0.95–1.05 for NBS) prevent excess bromine availability for secondary reactions .

- Recycling H2SO4 : Recovered 70% H2SO4 from prior batches maintains >91% purity in subsequent reactions .

Q. What are the challenges in detecting trace impurities in this compound, and how can they be resolved?

- Impurity Profile : Structural analogs (e.g., 5-chloro-2,4-difluorobenzoic acid) may co-elute in standard HPLC.

- Solution : Two-dimensional liquid chromatography (2D-LC) separates brominated impurities at <0.05% levels, critical for pharmaceutical-grade API validation .

Q. How does the solvent system impact the scalability of this compound synthesis?

- Key Findings :

- Aqueous H2SO4 Advantages : Acts as both solvent and catalyst, enabling a one-pot reaction without intermediate isolation.

- Recycling Feasibility : Recovered H2SO4 reduces waste and costs, maintaining >85% yield over multiple cycles .

Q. Experimental Design Considerations

Q. What mechanistic insights explain the regioselective bromination of 2,4-difluorobenzonitrile?

- Proposed Mechanism :

- Electrophilic Aromatic Substitution : Bromination occurs at the para position to the electron-withdrawing nitrile group.

- Fluorine Directing Effects : Ortho/para-directing fluorine atoms guide bromine to the 5-position, confirmed by NMR and X-ray crystallography analogs .

Q. How can researchers adapt this synthesis for deuterated or isotopically labeled analogs?

- Methodology :

Properties

IUPAC Name |

5-bromo-2,4-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSMDXUAEFVYID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457301 | |

| Record name | 5-BROMO-2,4-DIFLUOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28314-83-2 | |

| Record name | 5-Bromo-2,4-difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28314-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-BROMO-2,4-DIFLUOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.